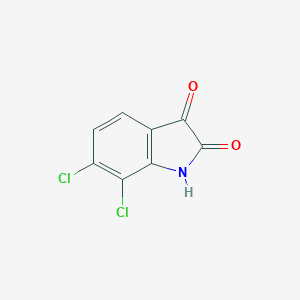

6,7-dichloro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

6,7-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXIILHWOQZVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588487 | |

| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-12-1 | |

| Record name | 6,7-Dichloroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DICHLOROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Characteristics of 6,7-dichloro-1H-indole-2,3-dione

This technical guide provides an in-depth analysis of the core physicochemical properties of 6,7-dichloro-1H-indole-2,3-dione, a halogenated derivative of isatin. Isatin (1H-indole-2,3-dione) and its analogues are a pivotal class of heterocyclic compounds, serving as versatile precursors for the synthesis of various biologically active molecules and drugs.[1][2][3] The introduction of chlorine atoms onto the benzene ring of the isatin core at the 6th and 7th positions significantly modulates its electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and potential as a pharmacological agent. Understanding these fundamental characteristics is paramount for researchers in medicinal chemistry and drug development for designing synthetic routes, predicting biological interactions, and developing robust analytical methods.

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and providing validated protocols for characterization.

Core Molecular and Physical Properties

The foundational identity of a compound begins with its structural and basic physical data. This compound is a solid at room temperature. Its identity is unequivocally established by a combination of its molecular formula, weight, and unique identifiers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 6,7-Dichloroisatin | [5] |

| CAS Number | 18711-12-1 | [6] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [5] |

| Molecular Weight | 216.02 g/mol | [5] |

| Appearance | Solid powder/crystal | |

| Melting Point | Data for specific dichloroisatin isomers vary, e.g., 5,7-dichloro: 218-223 °C; 4,7-dichloro: 250-252 °C. An experimental determination is crucial. |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Define nodes with positions N1 [label="N", pos="0,0.8!"]; H1 [label="H", pos="-0.5,1.2!"]; C1 [label="C", pos="0.6,0!"]; C2 [label="C", pos="1.9,0!"]; C3 [label="C", pos="2.5,1.2!"]; C4 [label="C", pos="1.9,2.4!"]; C5 [label="C", pos="0.6,2.4!"]; C6 [label="C", pos="0,1.9!"]; C7 [label="C", pos="-0.7,0!"]; O1 [label="O", pos="-1.8,0!"]; C8 [label="C", pos="0.6,-1.2!"]; O2 [label="O", pos="0.6,-2.3!"]; Cl1 [label="Cl", pos="3.8,1.2!"]; Cl2 [label="Cl", pos="2.5,3.5!"];

// Define edges N1 -- H1; N1 -- C6; N1 -- C7; C1 -- C2; C1 -- C8; C1 -- C7; C2 -- C3; C3 -- C4; C3 -- Cl1; C4 -- C5; C4 -- Cl2; C5 -- C6; C7 -- O1 [style=filled, penwidth=2]; C8 -- O2 [style=filled, penwidth=2]; C1 -- C7 [style=filled, penwidth=2];

// Aromatic ring representation (approximated with single/double bonds) C2 -- C3 [style=filled, penwidth=2]; C4 -- C5 [style=filled, penwidth=2];

// Invisible edges for spacing if needed node [style=invis]; edge [style=invis]; }

Caption: 2D structure of this compound.

Solubility Profile: A Predictor of Behavior

The solubility of a compound dictates its utility in various experimental settings, from reaction media to biological assays. The "like dissolves like" principle is a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7][8] 6,7-Dichloroisatin presents a mixed character: the indole-2,3-dione core contains polar ketone and lactam functionalities capable of hydrogen bonding, while the dichlorinated benzene ring imparts significant non-polar, lipophilic character.

This duality suggests moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), where many isatin derivatives are soluble.[9][10] It is expected to have poor solubility in water due to the hydrophobic nature of the chlorinated aromatic ring. Solubility in non-polar solvents like hexane is likely to be low, while solubility in moderately polar solvents like acetone or methanol should be experimentally determined.[11]

Experimental Protocol: Solubility Classification

This systematic approach allows for the classification of an unknown compound based on its solubility in a series of solvents, providing critical clues about its functional groups and molecular size.[12][13]

Objective: To determine the solubility class of this compound.

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Vortex mixer

-

Solvents: Deionized Water, 5% NaOH (aq), 5% HCl (aq), Diethyl Ether, Concentrated H₂SO₄

Procedure:

-

Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously for 30-60 seconds.[12][14] Observe for complete dissolution.

-

Rationale: This initial step separates water-soluble compounds (typically small molecules with multiple polar groups) from water-insoluble ones.

-

-

Acid/Base Solubility (if water-insoluble):

-

To a fresh sample, add 0.75 mL of 5% NaOH solution. Vortex and observe. Solubility indicates an acidic functional group (like the N-H of the lactam, which can be deprotonated).[13]

-

To another fresh sample, add 0.75 mL of 5% HCl solution. Vortex and observe.[12] Lack of solubility is expected, as the compound lacks a basic functional group.

-

Rationale: This step probes for acidic or basic centers. Solubility in aqueous base or acid is a chemical reaction, forming a water-soluble salt.[13]

-

-

Ether Solubility: Add ~25 mg of the compound to 0.75 mL of diethyl ether. Vortex and observe.

-

Rationale: Ether is a non-polar solvent. This test helps to understand the compound's lipophilicity.

-

-

Concentrated Sulfuric Acid: (Perform with extreme caution in a fume hood). Add ~25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄. A color change or dissolution is considered a positive result.[13]

-

Rationale: Most compounds containing oxygen, nitrogen, or pi bonds will dissolve in or react with cold concentrated sulfuric acid.[13] This test indicates the presence of these functional groups.

-

Caption: Workflow for systematic solubility testing.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation and offers insights into the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.[15] Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[15][16][17]

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are expected to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm.[9] Due to the electron-withdrawing effects of the chlorine atoms and the carbonyl groups, their signals will be downfield. They will appear as two distinct signals, likely doublets, due to coupling with each other.

-

Amide Proton (N-H): The N-H proton of the lactam ring is expected to appear as a broad singlet at a downfield chemical shift, often greater than δ 10.0 ppm, especially in DMSO-d₆.[9] Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[18]

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly downfield region. The C3-ketone carbon typically appears around δ 180-190 ppm, while the C2-amide (lactam) carbonyl is usually found further upfield, around δ 160-165 ppm.[9]

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the δ 110-150 ppm range. Carbons directly attached to the chlorine atoms (C6 and C7) will have their chemical shifts significantly influenced by the halogen's inductive and resonance effects.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum first. Following this, acquire the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H NMR).[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

-

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ is characteristic of the N-H bond in the lactam ring.

-

C=O Stretches: Two strong, distinct absorption bands will be present in the carbonyl region. The C3-ketone carbonyl typically absorbs at a higher frequency (around 1740-1760 cm⁻¹), while the C2-amide carbonyl absorbs at a lower frequency (around 1700-1730 cm⁻¹).[2]

-

C=C Aromatic Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds within the aromatic ring.

-

C-Cl Stretch: Absorption bands in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bonds.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Given the molecular formula C₈H₃Cl₂NO₂, the exact mass can be calculated.

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Chlorine has two abundant isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion: an (M)⁺ peak, an (M+2)⁺ peak (from one ³⁷Cl), and an (M+4)⁺ peak (from two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isatin core is a chromophore.

-

π → π Transitions:* Strong absorption bands are expected in the 260-350 nm range, arising from π → π* transitions within the aromatic system and the conjugated dicarbonyl moiety.[1]

-

n → π Transitions:* A weaker absorption band may be observed at longer wavelengths (350-600 nm), corresponding to the n → π* transition of the carbonyl groups.[1] The exact position and intensity of these bands are influenced by the solvent and the substitution on the aromatic ring.

Crystal Structure Insights

While a specific crystal structure for the 6,7-dichloro isomer was not found in the initial search, data from closely related isomers like 4,6-dichloroisatin, 4,7-dichloroisatin, and 5,7-dichloroisatin provide valuable predictive insights.[20][21][22]

-

Planarity: The isatin core is generally a near-planar molecule.[20][21][23]

-

Intermolecular Interactions: In the solid state, the crystal packing is dominated by specific intermolecular forces. N-H···O hydrogen bonds are a common feature, where the N-H group of one molecule interacts with a carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or dimers.[20][22][23]

-

π-π Stacking: Offset or slipped π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.[20][22]

Conclusion

This compound is a multifaceted heterocyclic compound whose physicochemical properties are defined by the interplay between its polar isatin core and its lipophilic dichlorinated aromatic ring. Its characterization relies on a synergistic application of chromatographic, spectroscopic, and physical measurement techniques. The data and protocols presented in this guide provide a robust framework for researchers to confirm the identity, purity, and key properties of this molecule, enabling its confident application in synthetic chemistry and drug discovery programs. The predictable spectroscopic fingerprints, particularly the unique isotopic pattern in mass spectrometry and the distinct signals in NMR, serve as definitive tools for its identification.

References

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGssClyybsYGM9VQdihU5A5TYWblwAErmEBO4EPvV1HShRro5zhY0DjE4Xc6F30Fnugp7maDQTbjKvUuyjZHanofaEZRFI4A1pevnd7s6YzHVhFfc8yds3dru1U5OTtfFSPF4H2Itn-n_Dx85g=]

- Synthesis and Spectroscopic analysis of Schiff bases of Isatin and Imesatin derivatives. (2016). International Journal of Scientific Engineering and Applied Science (IJSEAS). [https://vertexaisearch.cloud.google.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqegf4UGN0fqHGmZfsWjD2yQ4x4s8hp8Xkzcre_kS16J6kGBGo30hbvwY30__xxA3zjNEbPsV4NSN65RZ0GI2UxPHrqTfLEBZJrvgG7rp6-4dugXwRFMV9tGhpTu1jhGRrVpRLZyqhWsvp5nZFKuhfl-iD7sjTl8mlav8zDWxlw1fWs-G10RE=]

- Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. (n.d.). International Union of Crystallography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmwttrts0Xl6OeCsOXuQdS4YvlH5Luo036q3_crCBqjFAAGbqDQn47dS5dSUwBKidPLIqzCMDQJSWoB0ZtVLBEQhJbLbyq0SZDxXJWoBoNGVpJ1_25gxXjfxGZ3KOps-Se]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Lander University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6eD93FNl8PabLPNxHgamzFuQbbDAS-Pg-CrNDjlyV0p0A_xvONJEzEOWv6CSWa7JZh86ojXNZtafu3Xo5yLvZowwZjDj5jvOFNKMyT4uC3xW-qOixYk7eXS5XFF86jk0VqtVW]

- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwK-QLEyb0VMjjGOo-bp-wZKL09yhdDDnCDlLRX8UzdOe8xR1sYaTI0v40VMJlmIPpnmnsp1RVW5xiog-Qhwi0mO4DNjStXo2coMg8ACLLf0YcxJUGdF_aCcwqttQGUH8c8HtdpwDrpuWokW3ANiPD9AAiZTlGjX7oc4bj_XX9fM-ZyAZuNpPbN_Ho-PcQUakfa-bZ8PJsj2HslZEiPgJD37Z7Wb6vmZbUS7grsc4oci0VLPtlu2EKGm0nP1ycdJOnTbEisbmJAhVIr1ASy3xuhKzCjXd8TbPZxbtD7wo=]

- How To Determine Solubility Of Organic Compounds? (2025). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn2jlwLkYZZjCH2X4EsY8G8x5EqwJP7QkfKC0-8Ta2SZhE3tj_nejWMIo4mDca10yJxsPZl2HLo_Nacx32PqWtqgD6W2azt_Z9M-zEvcRD9ujuBviDEGn1SN4LRNPRqBA-BgDarIg=]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqw_UBatG_9ROTrm8kiX2V0TqQuTJTKL8FpU_IkMEhp54GDUOD7zBl3gzQRFOpj_iTcnPexNSCapoVu7WP2Q3a6LO9X0A1ZijWqxP9fawIY9daoBokAl18NQmkO_HtPGVCt6JtVKM4vq49l7Wyj9OM3mezxLZnkT8qqC7v4Hx-]

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUGCafYurUUtDStyzN5wvBRuN9eQuBD_M9ccpC8pcrvSytdnFTet7HgM2-zDu_ZGFnT_hv0POXriwuCYLg87GmZAK3oluGO5GVeMlEsjLv7fr-fiHYO91GPKEpVdHg82Cj-Y0BkPOD4Rn5QUaAGXB4541yQ6OgczsPfEIeMlHUDEsGW7_fNDBlVVTddrA1ZYDwWwxpM2ic3fF4]

- Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMuvQ5-OEWoHtZauPCWbEPD78_UZhg7sNhDJGbfk3ozzHZDmvhMRK75l208lTYPPNX-x2IrlY0SB7zo9Vn4UmhV_-n6owPFnFWfKYIBBYU1YoFt7ws6lunLI0J8Aw9nceWohwgUSfwlPsiULOQyjcDIX1rUYy21VcemUzX8TnMzrg8cc9avys=]

- 5,7-Dichloroisatin. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiOuTqmC6gU-z0doLVhAwGaPOBDY4vjhtJEgGhuq2IVvkws8qSbBRWGV8U4aKkg4VNbgeDrHwkNoBEkxhvY_GAlwniJlqYmadSkS7Lv3sMcDwiiZF_NMC4oQ7mtc8Lire5_ryQ_tiDvs1QK33Ooudb3Q3W-A==]

- 6-Chloro-1H-indole-2,3-dione. (2016). International Union of Crystallography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVNmRrJLcjJ5numrvXZ-n_13ri2izH7kGoPG6AGxXjO_rp0DOLdY7wZUr61GsvRk44MNw4kS-toRKObxKQHBDDN-GF1goeVe7QwJwFeeSse-PVn7eCtBZJmE2RaLu_LeRbnNVO7-IN1gmiMJ7xOpQh]

- Supporting information for Catalytic Methylation of Indoles and Pyrroles with Methanol in Air. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuwUPQjUuAVEToUxkM3vZIsVXa40E85nRCYHQm4_zPa3VLz-WP-gVt4KLrCrkaOyNCwACr1_AVmhy_XJ6C0OyVURek07LNvy8GK1VmwDbFzJe7BzhSJAilHVx_SPU6WoYHy0kM0ZZQpwxIrj_Z0TMJozmBCIjR_nI=]

- 4,7-Dichloroisatin. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFgJaL-Lnll5RacF0xdUGYMa-3PTncOoQGmTEe1bQLYW7vPosN2j05QQsuXHZSYdFNeWLPSexmDoD-voW3nTf5FKMChKnToDD36tOERObPpOFgrFa_63isr-V6O1NTYqZ2VkqdtbTVVPifHm245m6DZJrDLQ==]

- 6,7-DICHLOROISATIN. (n.d.). gsrs.ncats.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-dpNFRjoJESbg5nH2bbLD_2kjIt74RIwkaRBy6Ss2IJPBbSv4sQ9og9kaud-wV-vR2JarHhs0EQsJXLvg3dbqvGOxVEKV4TFKm8viRilmmvLFm8RGQ0nB3M5KmrgA_3zMPbqlL68WClx_Xo8MIGHSqfXqJAw-HUDe2g==]

- 4,7-Dichloro-1H-indole-2,3-dione. (2016). International Union of Crystallography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwK2uNiTfxp4pxNCTifBGE3-YhimThHAybVhLdq79gzAWU5oenYd0LB3ui_FlydNL_At6VK6ta0VFuVOXsOZEc0yllCirGZ6Dk69QtI9HoVmwWoOWOI3ul0AfAsPX4YYOCHoBNJb-J_8yIv74FEiA5]

- Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2025). Iraqi Journal of Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtsROfniI6qH9V8aVOSuT6E3proGpJjPHoLla4remEfEkNwLmQn3Ew-Jws0cKMgd2MGSx4NwnY0f5aALWby2XpBlDYURIrc4cQaebbtpMewNhrkW5JowHNmnB91OtXvfGRUrNt4K1c7upYwGzaPdBjyJob87QkVB0B6zJH6VQWL9se-Id9bjngCA==]

- 4,6-Dichloro-1H-indole-2,3-dione. (n.d.). International Union of Crystallography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbj-L8TtzjK30mNhkjR1vYpFpM9O70-zFCmYcphVl2KWYH6Yfn28uEPWGFzjaiSxbEr8QI9xC6M3GJOM1iCiX5vZTo8zamlAFkGMrhW4f17PhMlGJqWMRnBtXXp80pYmmZ]

- This compound. (n.d.). Amerigo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeerxJbI_J9c5-EV0bRsTHZ8LT9xdMRvSWNc8GUBO1zrsxWnDtinAimq-qAv4vgu6lto2dPcyHLKd3hL-sC7bxB7i2UnTjaz6JiXeNohYMT70ePI_VjipWw9dhA11tLZXHV2gjT3KtPr681UUR3wFPgHOSEHLhSHQHH5vhHCT8-AA9tSvJLMqelYXNyQ==]

- 4,7-Dichloroisatin CAS#: 18711-13-2. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qcg3Aga8v5mtd-4HVienY1lH-vLOegl1BA2bwFbwV9OotO1HgBqzJMm-cqrK8Uz115RyauNuE-WGWiSoEL4_ldukx8Qt3e6305f4yQto7KWS9gNkST0Q1MfWBgSomKggiONMBs41WsQHQozOo5dzp1q-T_9y4-E2cdIowtuQ]

- 5,7-Dichloro-1H-indole-2,3-dione. (2016). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ31k37H033ONksDabBFi1p8kX3Mnz58OQFcrqKlvanEFvuu0PcEBQX7VymB6vUrZg2_E1g3cZ-M7Y5tSolq35QYVwZRXFDkJ_9myWFtwh_YWrifuwzpQR9F9XaYhMLUgk55ZP5SLhKuz6NEKzsvErNCC8JE11VoQ4rh7px54-p-tgeRpV1D8I7DAX070=]

- This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1. (2025). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEarHHvT2KvP5cFhJxcPZveOE9Y7SOrUh5tf7on_1_3jghEjoThzwYAFkl260AHGQZCCTupfV1090R8S1mfQ5bASOfy4Ac0YIzlCuHc3vrOK69xw96eZ2QauxLd-4RfjnwO-RPS]

- Proton NMR Table. (n.d.). Michigan State University Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYFpk3a7hIaZnnUokpS5rALrG0wF0gROv1Ys3-Hs_0QbvaVT78xzQktRCrt37LAuseHn1Sq5box97y6H-ZB_jvMCpbVbZ5yO_pKkQMduSj8IoQ6efhpeDd2rDW0U6MD1Puo8DpN-2yxlP0yfp1fboNtOjwTMS8tZA=]

- Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhEGYAW6inl79M2WYwNaBB7vstapITaN-wudfLMJ2kc0VZfNXi-P-Sii51oS43KsTq2vFDMAyD2xo1gji5gnB-_-a1weehOs9l-HDtj_qLaquUmmix77FAfeb7HDkn05a5fAXAlD_a8PNiGaqI48qK]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacopeia. (n.d.). EPFL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlEc0SDsiOP0zKbUliAHDtiTshiXdc5ny3ehclGpVoOG7aao9b6gGhiVMKD6VipoIP8tDoftUBIvKE47dSONszDwCokehkZsvk1Xj6532FenlOirDGxg9gi8PFC_zaGW9ci3QoKrE-uaM2CGGjzX96y76jip3l-a4budBKRqp0KfWFf9KwyQKHy-Jukmu2-gT5x04o_DUgdfZQqHPkXf3u]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. ijseas.com [ijseas.com]

- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 11. 4,7-Dichloroisatin CAS#: 18711-13-2 [m.chemicalbook.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. saltise.ca [saltise.ca]

- 15. journals.iucr.org [journals.iucr.org]

- 16. rsc.org [rsc.org]

- 17. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 18. Proton NMR Table [www2.chemistry.msu.edu]

- 19. epfl.ch [epfl.ch]

- 20. journals.iucr.org [journals.iucr.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. researchgate.net [researchgate.net]

- 23. journals.iucr.org [journals.iucr.org]

Introduction: The Strategic Importance of 6,7-Dichloroisatin

An In-Depth Technical Guide to 6,7-dichloro-1H-indole-2,3-dione (6,7-Dichloroisatin)

For Researchers, Scientists, and Drug Development Professionals

This compound, commonly known in the scientific community as 6,7-dichloroisatin, is a halogenated heterocyclic compound built upon the versatile 1H-indole-2,3-dione (isatin) scaffold. The isatin core itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The strategic placement of two chlorine atoms on the benzene ring at positions 6 and 7 significantly modifies the molecule's electronic and steric properties. This substitution pattern is not merely decorative; it is crucial for imparting specific biological activities and serves as a key building block for potent therapeutic agents.[1]

This guide provides a comprehensive technical overview of 6,7-dichloroisatin, covering its fundamental chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The insights herein are curated for professionals who require a deep, mechanistic understanding of this important chemical entity.

Core Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. 6,7-Dichloroisatin is registered under CAS number 18711-12-1 .[2][3][4]

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 18711-12-1 | [2],[3],[4] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [2],[4] |

| Molecular Weight | 216.023 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | [4] |

| InChI Key | XTXIILHWOQZVAQ-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD03618551 | [2] |

Molecular Structure Diagram

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. The chlorine atoms are substituted at positions 6 and 7 of the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 6,7-dichloroisatin are critical for its handling, formulation, and reaction optimization. While comprehensive data is proprietary or dispersed, key properties have been reported in safety data sheets and chemical supplier information.

| Property | Value / Description | Source(s) |

| Physical State | Solid, Powder | [5] |

| Appearance | Amber / Orange blocks | [5],[6] |

| Melting Point | 242 - 250 °C / 467.6 - 482 °F | [5],[7] |

| Solubility | Low water solubility is implied. Soluble in acetone for crystallization. | [5],[6] |

| Molecular Planarity | The isatin ring system is generally planar or near-planar, which influences crystal packing and receptor interactions. | [8],[6],[9] |

Spectroscopic data is essential for structure confirmation and purity analysis. While a specific spectrum for 6,7-dichloroisatin is not provided in the search results, typical spectroscopic features for isatins include:

-

FT-IR: Characteristic peaks for N-H stretching, and two distinct C=O stretching frequencies (ketone and lactam).[10]

-

NMR (¹H and ¹³C): Signals corresponding to the aromatic protons and carbons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carbonyl groups.

-

Mass Spectrometry: A distinct molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the two chlorine atoms.[10]

Synthesis Methodology: A Strategic Approach

The synthesis of substituted indoles and their derivatives is a well-established field. For 6,7-dichloro-1H-indole, a common precursor to the target dione, the Leimgruber-Batcho indole synthesis is a highly effective and adaptable method.[11] This choice is predicated on its use of readily available starting materials and generally mild reaction conditions, which are favorable for preserving the sensitive functionality of the intermediates.[11]

Conceptual Workflow: Leimgruber-Batcho Synthesis

The process can be conceptually broken down into two main stages: the formation of an enamine intermediate followed by a reductive cyclization to form the indole ring.

Caption: Conceptual workflow for the Leimgruber-Batcho synthesis.

Detailed Experimental Protocol (Adapted)

The following protocol is a representative, non-validated procedure based on established chemical principles for this reaction class.[11]

Part 1: Enamine Formation

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 2,3-dichloro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq) to the solution.

-

Causality Insight: DMF-DMA acts as both a reagent and a water scavenger, reacting with the activated methyl group of the nitrotoluene. Pyrrolidine serves as a base to facilitate the formation of the reactive enamine intermediate.

-

-

Heating: Heat the reaction mixture to 110-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

-

Work-up: Cool the mixture to room temperature and remove volatile components under reduced pressure to yield the crude enamine intermediate.

Part 2: Reductive Cyclization to 6,7-Dichloro-1H-indole

-

Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of a reduction catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C).

-

Causality Insight: The catalyst facilitates the reduction of the nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by elimination of dimethylamine to form the aromatic indole ring.

-

-

Reduction: Introduce a hydrogen source (e.g., hydrogen gas via balloon or hydrazine hydrate). The reaction is typically complete within 2-4 hours, as monitored by TLC.

-

Filtration and Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filtrate with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6,7-dichloro-1H-indole can be purified by column chromatography on silica gel.[11]

Part 3: Oxidation to this compound The final step involves the oxidation of the synthesized 6,7-dichloro-1H-indole. Various methods can be employed for the oxidation of indoles to isatins, a common one being the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).[12] This transformation introduces the two carbonyl groups at the 2 and 3 positions, completing the synthesis of the target molecule.

Applications in Drug Discovery and Chemical Biology

The true value of 6,7-dichloroisatin lies in its application as a scaffold for biologically active molecules. The dichloro substitution pattern is often key to the potency and selectivity of its derivatives.[1]

Potassium Channel Modulation

A prominent application of 6,7-dichloroisatin is in the synthesis of modulators for calcium-activated potassium channels (KCa). Specifically, its oxime derivative, This compound-3-oxime (NS309) , is a widely used and potent activator of KCa2.x (SK) and KCa3.1 (IK) channels.[1][13]

-

Mechanism of Action: NS309 acts as a positive allosteric modulator, or "superagonist," for the KCa3.1 channel. It binds at the interface between the S4-S5 linker of the channel and the associated calmodulin protein. This binding dramatically increases the channel's sensitivity to intracellular calcium, shifting the calcium EC₅₀ from 430 nM to just 31 nM.[13]

-

Therapeutic Relevance: These channels are involved in regulating cell proliferation, immune responses, and smooth muscle tone. Modulators like NS309 are invaluable research tools and represent starting points for developing drugs for conditions like fibrosis, autoimmune diseases, and hypertension.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 18711-12-1 [chemicalbook.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. fishersci.com [fishersci.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar [semanticscholar.org]

- 13. This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichlorinated Indoles: A Technical Guide to Their Therapeutic Potential and Drug Development Landscape

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Chemical modification of this scaffold, particularly through dichlorination, has emerged as a powerful strategy to modulate its physicochemical properties and enhance biological activity. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and potential therapeutic applications of dichlorinated indoles. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of this promising class of compounds in oncology, neurodegenerative disorders, and infectious diseases. The guide synthesizes current research, presents detailed experimental protocols, and explores future directions in the development of dichlorinated indole-based therapeutics.

Introduction: The Indole Nucleus and the Impact of Dichlorination

The Privileged Indole Scaffold in Medicinal Chemistry

The indole ring system is a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[1] This versatility is evident in its presence in a wide array of natural products and synthetic drugs.[2][3] Notable examples include the neurotransmitter serotonin, the anti-inflammatory drug indomethacin, and the anti-cancer agent vinblastine.[4] The indole nucleus's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, contribute to its widespread biological activity.[1]

Halogenation as a Tool for Modulating Pharmacological Properties

Halogenation is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[5] Halogenation can enhance membrane permeability, leading to improved absorption and distribution.[5] Furthermore, it can block sites of metabolism, thereby increasing the compound's half-life.[5]

Specific Advantages of Dichlorination: A Physicochemical Perspective

Dichlorination, the introduction of two chlorine atoms, offers specific advantages in drug design. The presence of two chlorine atoms can create strong halogen bonds, which are non-covalent interactions that can enhance binding to target proteins. This modification can also significantly increase lipophilicity, potentially improving a compound's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. The position of the chlorine atoms on the indole ring is crucial and can dramatically influence the compound's biological activity and selectivity.

Synthetic Strategies for Dichlorinated Indoles

The synthesis of dichlorinated indoles can be achieved through various methods, primarily involving either the use of dichlorinated starting materials in classical indole syntheses or the direct chlorination of a pre-formed indole ring.

Classical Indole Syntheses Adapted for Dichlorinated Precursors

Several well-established indole synthesis methods can be adapted to produce dichlorinated derivatives. These include:

-

Fischer Indole Synthesis: This method involves the reaction of a dichlorinated phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] It is a versatile method for producing a variety of substituted indoles.[6]

-

Bischler Indole Synthesis: This approach utilizes the reaction of a dichlorinated aniline with an α-haloketone.[7]

-

Reissert Synthesis: This method involves the condensation of a dichlorinated o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole.[4]

Direct Chlorination of the Indole Ring

Direct chlorination of the indole nucleus is another common approach. Various chlorinating agents can be employed, and the regioselectivity of the reaction can be controlled by the choice of reagent and reaction conditions.[8] For instance, sulfoxide-promoted chlorination has been shown to be an efficient method.[8]

Step-by-Step Protocol: Synthesis of a Model Dichlorinated Indole

Synthesis of 5,6-dichloro-2-(1H-indol-3-yl)propionic acid

This protocol is adapted from a known synthesis of a dichlorinated indole derivative.[9]

Materials:

-

5,6-dichloroindole-3-acetic acid

-

Methanol

-

Thionyl chloride

-

Sodium methoxide

-

Methyl iodide

-

p-Toluenesulfonic acid (p-TsOH)

-

Solvents (e.g., dichloromethane, diethyl ether)

Procedure:

-

Esterification: Dissolve 5,6-dichloroindole-3-acetic acid in methanol and cool in an ice bath. Add thionyl chloride dropwise and stir at room temperature overnight. Remove the solvent under reduced pressure and purify the resulting methyl ester.

-

Methoxycarbonylation: Add a solution of the methyl ester in a suitable solvent to a solution of sodium methoxide in methanol. Stir the mixture and then add methyl iodide. Reflux the mixture for several hours.

-

Methylation: Cool the reaction mixture and add a solution of sodium methoxide, followed by methyl iodide. Reflux for several hours.

-

Hydrolysis: Add p-TsOH to a solution of the methylated product in a suitable solvent and reflux. After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the final product, racemic 2-(5,6-dichloro-3-indolyl)propionic acid, by column chromatography.

Therapeutic Targets and Mechanisms of Action

Dichlorinated indoles have shown promise in several therapeutic areas, primarily by targeting key cellular processes involved in disease progression.

Case Study 1: Dichlorinated Indoles as Anticancer Agents

The indole scaffold is a key component in many anticancer agents.[10][11] Dichlorination can enhance the anticancer properties of these compounds.

3.1.1 Targeting Tubulin Polymerization

Many indole derivatives exhibit anticancer activity by inhibiting tubulin polymerization.[2][10][12][13][14] Tubulin is the protein subunit of microtubules, which are essential for cell division.[15] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).[15][16] The presence of chlorine atoms can enhance the binding of these indole derivatives to the colchicine binding site on tubulin.[15]

3.1.2 Induction of Apoptosis

The disruption of microtubule function by dichlorinated indoles leads to cell cycle arrest, typically at the G2/M phase.[16] This prolonged arrest triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria.[16] This mechanism of action is a common feature of many successful anticancer drugs.[17]

3.1.3 Signaling Pathway Diagram

Caption: Dichlorinated indole-induced cancer cell death pathway.

Case Study 2: Dichlorinated Indoles in Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[18][19] Indole derivatives have shown neuroprotective effects, making them potential therapeutic candidates.[20][21]

3.2.1 Modulation of Kinase Activity (e.g., GSK-3β)

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease.[22] Overactivity of GSK-3β contributes to the hyperphosphorylation of tau protein, a hallmark of the disease.[22] Several indole derivatives, including chlorinated ones, have been identified as potent inhibitors of GSK-3β.[23][24][25][26]

3.2.2 Anti-inflammatory Effects

Chronic neuroinflammation is a common feature of neurodegenerative disorders.[21] Some indole derivatives possess anti-inflammatory properties and can modulate the immune response in the brain, offering another avenue for therapeutic intervention.[21]

Other Potential Applications

3.3.1 Antiviral and Antibacterial Activity

Dichlorinated indoles have also demonstrated potential as anti-infective agents.

-

Antiviral: Some indole derivatives have shown activity against a range of viruses, including HIV and hepatitis C virus.[27][28][29] A chlorinated bis-indole alkaloid, dionemycin, has been isolated with promising bioactivities.[30] A bromo-indole derivative has shown a reliable antiviral effect against SARS-CoV-2 in vitro.[31]

-

Antibacterial: The indole scaffold is present in many compounds with antibacterial properties.[32][33][34] Halogen substitution on the indole ring has been shown to enhance antibacterial activity.[32] For example, a compound derived from 6-chloroindole was effective against S. aureus and B. anthracis.[35]

Drug Development Considerations and Experimental Workflows

Lead Optimization Strategies

Once a dichlorinated indole with promising activity is identified, lead optimization is necessary to improve its drug-like properties. This involves modifying the structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[5] This can include altering the position of the chlorine atoms or introducing other functional groups.

In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to characterize the biological activity of dichlorinated indoles.

4.2.1 Workflow Diagram

Caption: In vitro evaluation workflow for dichlorinated indoles.

4.2.2 Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

-

Dichlorinated indole compound

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dichlorinated indole compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Assessment and Pharmacokinetics

Promising lead candidates from in vitro studies are then evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).[5]

Data Summary Table: Biological Activities of Selected Dichlorinated Indoles

| Compound Class | Target | Therapeutic Area | Key Findings |

| Dichlorinated Bis-indole Alkaloids | Staphylococcal species | Antibacterial | Potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[30] |

| 5,6-dichloro-indole derivatives | Plant growth regulation | Agrochemical | Stronger growth-inhibiting activity than the parent auxin.[9] |

| 7-chloro-9H-pyrimido[4,5-b]indoles | GSK-3β | Neurodegenerative Diseases | Nanomolar inhibitory potency with improved metabolic stability.[23] |

| 6-chloroindole derivatives | Tubulin | Anticancer | Induce G2/M cell cycle arrest and apoptosis.[16] |

Future Perspectives and Conclusion

Dichlorinated indoles represent a promising class of compounds with diverse therapeutic potential. Their ability to interact with a range of biological targets, coupled with the modulatory effects of dichlorination, makes them attractive candidates for drug discovery. Future research should focus on exploring the vast chemical space of dichlorinated indoles, elucidating their mechanisms of action in greater detail, and optimizing their pharmacokinetic and toxicological profiles. The continued development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse dichlorinated indoles. With a solid foundation of preclinical evidence, dichlorinated indoles are poised to make a significant impact on the treatment of cancer, neurodegenerative disorders, and infectious diseases.

References

-

Kamal, A., et al. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Expert Opinion on Therapeutic Patents, 22(11), 1335-1355. [Link]

-

Kumar, V., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Expert Opinion on Therapeutic Patents, 22(11), 1335-1355. [Link]

-

Li, W., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry, 55, 116597. [Link]

-

Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1817-1842. [Link]

-

Kamal, A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Expert Opinion on Therapeutic Patents, 22(11), 1335-1355. [Link]

-

Abdel-Halim, M., et al. (2020). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. International Journal of Molecular Sciences, 21(21), 7823. [Link]

-

Lo-Riondo, G., et al. (2011). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Medicinal Chemistry, 18(24), 3643-3668. [Link]

-

Abdelhafez, O. M., et al. (2020). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic Chemistry, 94, 103433. [Link]

-

Nishimura, T., et al. (1993). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. Bioscience, Biotechnology, and Biochemistry, 57(9), 1543-1547. [Link]

-

Li, Z., & Wu, Y. (2018). Sulfoxide-Promoted Chlorination of Indoles and Electron-Rich Arenes with Chlorine as Nucleophile. European Journal of Organic Chemistry, 2018(48), 6848-6852. [Link]

-

Zhang, W., et al. (2020). Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. The Journal of Antibiotics, 73(8), 542-547. [Link]

-

Sura, M., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach. Biology, 10(4), 332. [Link]

-

Hager, S., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. [Link]

-

Sura, M., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. Biology, 10(4), 332. [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. Tetrahedron, 67(38), 7195-7210. [Link]

-

DeGroot, D. E., et al. (2020). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Toxicology and Applied Pharmacology, 398, 115024. [Link]

-

Kumar, A., et al. (2022). An insight into the recent developments in anti-infective potential of indole and associated hybrids. Bioorganic Chemistry, 122, 105731. [Link]

-

Bergman, J., et al. (1976). The Reaction of Some Indoles and Indolines with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Acta Chemica Scandinavica B, 30, 853-862. [Link]

-

McClay, K., et al. (2015). Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis. Journal of Industrial Microbiology & Biotechnology, 42(6), 887-897. [Link]

-

Singh, A., & Kumar, V. (2020). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 21(13), 1335-1353. [Link]

-

DeGroot, D. E., et al. (2020). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Toxicology and Applied Pharmacology, 398, 115024. [Link]

-

Tsyshkova, N. A., et al. (2021). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 13(4), 92-97. [Link]

-

Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Neurology and Neuroscience. [Link]

-

Singh, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114282. [Link]

-

Jangra, S., et al. (2022). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 5(1), 1-14. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5369. [Link]

-

Sanna, G., et al. (2009). Antiviral activity of indole derivatives. Antiviral Research, 83(2), 179-185. [Link]

-

D'Andrea, G., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2110. [Link]

-

de la Cruz, G. G., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(11), 606. [Link]

-

da Silva, A. F. M., et al. (2013). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 11(1), 204-228. [Link]

-

Al-Mokadem, A. S., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1269389. [Link]

-

Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Neurology and Neuroscience. [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1-S11. [Link]

-

Wang, X., et al. (2022). Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]

-

Kumar, K. P., et al. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 194, 112245. [Link]

-

Tan, J. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(4), 23-37. [Link]

-

Kamal, A., et al. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Current Bioactive Compounds, 12(2), 117-133. [Link]

-

Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(9), 995-1015. [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1-S11. [Link]

-

D'Andrea, G., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2110. [Link]

-

Al-Ostoot, F. H., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 28(14), 5369. [Link]

-

de la Cruz, G. G., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(11), 606. [Link]

-

Abdel-Razik, A. F., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 9(11), 1083. [Link]

-

Zannou, O., et al. (2023). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. Molecules, 28(14), 5369. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. neuroscirn.org [neuroscirn.org]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 29. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. actanaturae.ru [actanaturae.ru]

- 32. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 6,7-dichloro-1H-indole-2,3-dione

An In-Depth Technical Guide to the Spectroscopic Characterization of 6,7-dichloro-1H-indole-2,3-dione

Authored by: A Senior Application Scientist

Introduction

This compound, commonly known as 6,7-dichloroisatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development, serving as a versatile precursor for a multitude of biologically active compounds.[1][2] Isatin derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The precise substitution pattern on the aromatic ring profoundly influences the molecule's biological activity, making unambiguous structural characterization paramount.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors. The molecular formula for this compound is C₈H₃Cl₂NO₂ and it has a molecular weight of approximately 216.02 g/mol .[3][4]

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Interpretation and Expected Spectrum

The structure of this compound possesses three distinct proton environments, leading to an anticipated ¹H NMR spectrum of relative simplicity yet high diagnostic value.

-

Aromatic Protons (H-4 and H-5): The two protons on the benzene ring are adjacent to each other. Due to the asymmetric substitution of the ring, they are chemically non-equivalent. They will exhibit spin-spin coupling, appearing as a pair of doublets (an AX or, more likely, an AB system). Their chemical shifts are expected in the aromatic region, typically between δ 6.5 and 8.0 ppm.[5]

-

Amide Proton (N-H): The proton attached to the nitrogen atom (N-H) of the lactam ring is expected to appear as a singlet, which may be broadened due to quadrupole effects from the nitrogen and potential solvent exchange. Its chemical shift is typically downfield, often found in the range of δ 8.5 to 11.0 ppm for isatin derivatives.[5]

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Predicted Mass Spectrum Data

| m/z (for ³⁵Cl) | Proposed Fragment | Notes |

| 215 | [C₈H₃³⁵Cl₂NO₂]⁺ (Molecular Ion) | Base peak of the M⁺ cluster. Will be accompanied by peaks at 217 and 219. |

| 187 | [C₇H₃³⁵Cl₂NO]⁺ | Loss of one CO molecule. |

| 159 | [C₆H₃³⁵Cl₂N]⁺ | Loss of two CO molecules. |

| 152 | [C₇H₃³⁵ClNO]⁺ | Loss of CO and one Cl atom. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Workflow

The definitive characterization of this compound relies on the synergistic use of these spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity confirmation.

Caption: Integrated workflow for the structural elucidation of a target compound.

By following the protocols and interpretative guides detailed in this document, researchers can confidently verify the molecular structure of this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). RSC Advances. [Link]

-

Synthesis and Spectroscopic analysis of Schiff bases of Isatin and Imesatin derivatives. (2016). International Journal of Scientific Engineering and Applied Science (IJSEAS). [Link]

-

Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. (2020). IUCrData. [Link]

-

Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher. [Link]

-

Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry. [Link]

-

6-Chloro-1H-indole-2,3-dione. (2016). IUCrData. [Link]

-

1H-isoindole-1,3(2H)-dione, 2-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-. SpectraBase. [Link]

-

6,7-DICHLOROISATIN. gsrs. [Link]

-

4,7-Dichloroisatin. SpectraBase. [Link]

-

Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. American Chemical Society. [Link]

-

5,7-Dichloro-1H-indole-2,3-dione. (2016). ResearchGate. [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2013). Semantic Scholar. [Link]

-

Figure S21. FTIR spectra of 6b. ResearchGate. [Link]

-

¹³C NMR Spectroscopy. KPU Pressbooks. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Arkivoc. [Link]

-

Proton NMR Table. Michigan State University Chemistry. [Link]

-

¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

4,7-Dichloroisatin. SpectraBase. [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

4,7-Dichloroisatin. CAS Common Chemistry. [Link]

-

1H-Indole-2,3-dione. NIST WebBook. [Link]

-

Basics of Mass Spectrometry. Wiley. [Link]

-

¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. [Link]

-

5-chloro-1H-indole-2,3-dione. PubChem. [Link]

-

Table of Characteristic IR Absorptions. University of Pardubice. [Link]

-

Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

-

Tin, dichlorodimethyl-. NIST WebBook. [Link]

-

Silane, dichlorodiethyl-. NIST WebBook. [Link]

-

In Situ FTIR Analysis of CO-Tolerance of a Pt-Fe Alloy with Stabilized Pt Skin Layers as a Hydrogen Anode Catalyst for Polymer Electrolyte Fuel Cells. MDPI. [Link]

-

FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. PubMed. [Link]

Sources

From Indigo to Innovation: A Technical Chronicle of Isatin and its Halogenated Derivatives

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Scaffold

Isatin (1H-indole-2,3-dione), a deceptively simple-looking orange-red solid, has captivated chemists and pharmacologists for over 180 years. First isolated in the mid-19th century as a degradation product of the revered dye indigo, its journey from a colorful curiosity to a cornerstone of modern medicinal chemistry is a testament to its remarkable chemical versatility and profound biological significance.[1][2] This technical guide delves into the rich history of isatin, from its serendipitous discovery to the strategic development of its halogenated derivatives, providing a comprehensive overview for researchers and drug development professionals. We will explore the evolution of synthetic methodologies, the causal relationships behind experimental choices, and the ever-expanding therapeutic landscape of this privileged scaffold.

Part 1: The Genesis of Isatin - A Tale of Oxidation and Structural Elucidation

The story of isatin is inextricably linked to that of indigo, one of the most ancient and valuable natural dyes. In 1840 and 1841, chemists Otto Linné Erdmann and Auguste Laurent, while investigating the oxidative degradation of indigo using nitric and chromic acids, isolated a new crystalline compound which they named isatin.[2][3] This initial discovery, however, only marked the beginning of a long and complex journey to understand its true nature.

It was the monumental work of the Nobel laureate Adolf von Baeyer, beginning in the 1860s, that truly unraveled the structural mysteries of isatin and its intimate relationship with indigo.[4][5] Through a series of meticulous experiments, Baeyer demonstrated that isatin was an oxidation product of indigo and, crucially, that indigo could be synthesized from isatin, thereby establishing a fundamental link between the two molecules.[6] This work not only laid the foundation for the first industrial synthesis of indigo but also cemented isatin's status as a key heterocyclic building block.[7][8]

Caption: The historical relationship between indigo and isatin.

Part 2: The Evolution of Isatin Synthesis - From Classical Methods to Modern Innovations

The demand for isatin and its derivatives in research and industry has driven the development of numerous synthetic strategies over the past century. Understanding the principles and limitations of these methods is crucial for any researcher working with this scaffold.

Classical Named Reactions: The Foundation of Isatin Chemistry

Several classical methods, named after their developers, form the bedrock of isatin synthesis. These approaches are still widely used and have been adapted for the preparation of a vast array of substituted isatins.

The Sandmeyer Isatin Synthesis (1919): This is arguably the oldest and one of the most frequently used methods for preparing isatins.[2][9] The process begins with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[2] The Sandmeyer synthesis is particularly effective for anilines bearing electron-withdrawing groups.[10]

Experimental Protocol: Sandmeyer Isatin Synthesis

-

Formation of the Isonitrosoacetanilide:

-

Dissolve the substituted aniline in a minimal amount of hydrochloric acid and water.

-

Add a solution of chloral hydrate and sodium sulfate in water.

-

Heat the mixture and then add a solution of hydroxylamine hydrochloride in water.

-

Continue heating until the reaction is complete, then cool to allow the isonitrosoacetanilide to precipitate.

-

Filter and wash the precipitate with cold water.

-

-

Cyclization to Isatin:

-

Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid at a controlled temperature.

-

Gently heat the mixture to facilitate cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the isatin.

-

Filter, wash thoroughly with water, and dry the resulting isatin product.

-

The Stolle Isatin Synthesis (1913): The Stolle synthesis provides a valuable alternative to the Sandmeyer method, particularly for the synthesis of N-substituted isatins.[3] This two-step procedure involves the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent intramolecular Friedel-Crafts cyclization, promoted by a Lewis acid such as aluminum chloride, affords the desired isatin.

The Martinet Isatin Synthesis: This method involves the reaction of an aniline with an oxomalonate ester or its hydrate in the presence of an acid catalyst. The resulting 3-hydroxy-2-oxoindole-3-carboxylic acid derivative is then oxidatively decarboxylated to furnish the isatin.

The Gassman Isatin Synthesis: The Gassman synthesis proceeds through a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the corresponding isatin.

Caption: A simplified comparison of the Sandmeyer and Stolle isatin syntheses.

Part 3: The Rise of Halogenated Isatins - A Strategic Enhancement of Biological Activity

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and enhance their biological activity.[11][12] Halogenation of the isatin scaffold has proven to be a particularly fruitful avenue of research, leading to derivatives with improved potency and selectivity across a range of therapeutic targets.[9][13]

The rationale behind halogenating the isatin core is multifaceted:

-

Increased Lipophilicity: Halogens, particularly chlorine and bromine, can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[13]

-

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electron density of the isatin ring system, influencing its reactivity and binding interactions with biological macromolecules.

-

Formation of Halogen Bonds: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in biological targets. These interactions can contribute significantly to binding affinity and selectivity.

-

Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.[14]

A Historical Perspective on Halogenated Isatins

Synthesis of Halogenated Isatin Derivatives

The two primary strategies for the synthesis of halogenated isatins are:

-

Synthesis from Halogenated Precursors: This "bottom-up" approach utilizes a pre-halogenated starting material, such as a haloaniline, in one of the classical isatin syntheses. For example, 5-chloroisatin can be readily synthesized from 4-chloroaniline via the Sandmeyer reaction.[15][17][18]

-

Direct Halogenation of the Isatin Core: This "top-down" approach involves the direct electrophilic halogenation of the pre-formed isatin ring. The regioselectivity of this reaction is dependent on the reaction conditions and the halogenating agent used. For example, direct bromination of isatin can yield 5-bromoisatin as the major product.[9]

Table 1: Common Halogenating Agents for Isatin

| Halogenating Agent | Target Halogen | Typical Position(s) |

| N-Bromosuccinimide (NBS) | Bromine | 5 |

| N-Chlorosuccinimide (NCS) | Chlorine | 5 |

| Iodine Monochloride (ICl) | Iodine | 5, 7 |

| Selectfluor® | Fluorine | 5 |

The Impact of Halogenation on Biological Activity: Structure-Activity Relationships (SAR)

The position and nature of the halogen substituent on the isatin ring have a profound impact on the resulting biological activity. Extensive structure-activity relationship (SAR) studies have revealed key trends:[19][20]

-